molecular formula C5H4N2OS B1301802 1,3-Thiazolin-4-one-2-acetonitrile CAS No. 74246-64-3

1,3-Thiazolin-4-one-2-acetonitrile

Cat. No.: B1301802
CAS No.: 74246-64-3
M. Wt: 140.17 g/mol
InChI Key: LXFWWRBPFWGVJT-UHFFFAOYSA-N
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Description

1,3-Thiazolin-4-one-2-acetonitrile is a heterocyclic compound with the molecular formula C₅H₄N₂OS. It is characterized by a thiazole ring fused with a nitrile group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,3-Thiazolin-4-one-2-acetonitrile involves the reaction of isatin with 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile in a green solvent. This reaction is catalyzed by perchloric acid (HClO₄) and proceeds with good yield . Another method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can be further converted to the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazolin-4-one-2-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

1,3-Thiazolin-4-one-2-acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Thiazolin-4-one-2-acetonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-oxo-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFWWRBPFWGVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371959
Record name (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74246-64-3
Record name (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74246-64-3
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